2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been found to exert a broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved .
Biochemical Pathways
Thiadiazole derivatives have been associated with a wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The specific pathways affected would depend on the particular biological targets of the compound.
Pharmacokinetics
It’s known that thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models . The specific effects would depend on the particular biological targets of the compound and how it interacts with them.
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the lipid composition of the membrane .
Preparation Methods
The synthesis of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-chlorophenyl isothiocyanate with phenylhydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazoles .
Scientific Research Applications
Comparison with Similar Compounds
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be compared with other thiadiazole derivatives, such as:
2-Phenyl-1,3,4-thiadiazole: Similar in structure but lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine:
2-(4-Chlorophenyl)-5-phenyl-1,3,4-thiadiazole: Similar structure but with different substitution patterns, affecting its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-11-8-4-5-9-12(11)18-14-13(16-17-19-14)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMMKLAQWBWLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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